Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate
Description
Contextualization within Chiral β-Amino Acid Derivatives
Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate is a derivative of a β-amino acid, a class of organic compounds that are structural isomers of the more common α-amino acids. In β-amino acids, the amino group is attached to the third carbon atom (the β-carbon) from the carboxyl group. These compounds and their derivatives are significant in medicinal chemistry and biochemistry for several reasons. hilarispublisher.com
Chiral β-amino acid derivatives, such as the subject compound, are of particular interest because the stereochemistry at the β-carbon profoundly influences the three-dimensional structure and, consequently, the biological activity of molecules into which they are incorporated. mdpi.com These derivatives are utilized as fundamental components for creating peptidomimetics, which are molecules that mimic the structure of natural peptides. mdpi.com Oligomers made from β-amino acids, known as β-peptides, can form stable secondary structures like helices and sheets. A key advantage of these structures is their enhanced stability against degradation by common proteolytic enzymes, which makes them promising candidates for drug development. hilarispublisher.commdpi.com
The broad utility of β-amino acids and their derivatives has spurred extensive research into methods for their synthesis and has solidified their role in the development of new therapeutic agents. hilarispublisher.commdpi.com
Significance as a Chiral Building Block in Advanced Organic Synthesis
In organic synthesis, a "chiral building block" is a pre-made, enantiomerically pure molecule used as a starting material to construct larger, more complex target molecules with specific stereochemistry. this compound serves precisely this function. Its defined stereocenter at the S-configuration makes it a valuable intermediate for syntheses where precise control over the 3D arrangement of atoms is critical.
The utility of similar pyridine-containing amino acid derivatives is well-documented. For instance, the analogous compound, Methyl (S)-3-amino-3-(pyridin-4-yl)propanoate, is described as a key chiral intermediate in the production of nicotinic acetylcholine (B1216132) receptor modulators. myskinrecipes.com Its enantiomerically pure structure is crucial for developing drugs that target neurological disorders with high selectivity. myskinrecipes.com The presence of the pyridine (B92270) ring and the chiral amino acid backbone in these compounds provides a versatile scaffold for creating diverse and complex drug molecules. nbinno.com The demand for such specialized chiral intermediates highlights their importance in supporting research and manufacturing pipelines for novel therapeutics. nbinno.com
Overview of Stereochemical Importance in Pyridine-Containing Amino Acid Scaffolds
The pyridine ring is a prevalent structural unit in a vast number of pharmaceuticals and bioactive molecules. nih.govnih.gov Its inclusion in a molecule can significantly influence pharmacological parameters such as binding affinity, solubility, and metabolic stability. nih.gov When incorporated into an amino acid scaffold, the pyridine moiety can participate in crucial intermolecular interactions, including hydrogen bonding, which can be vital for a molecule's ability to bind to a biological target like a receptor or enzyme. nih.gov
Stereochemistry is paramount in these scaffolds. The spatial orientation of the pyridine ring relative to the rest of the amino acid structure dictates how the molecule presents itself for interaction with other chiral molecules, such as biological macromolecules. The development of synthetic methods that allow for precise control over the stereochemistry—known as stereoselective synthesis—is a major focus of modern organic chemistry. nih.govnih.gov Methodologies like synergistic photoredox and pyridoxal (B1214274) biocatalysis are being developed to create non-canonical amino acids with specific stereochemical configurations, underscoring the drive to access structurally unique and functionally optimized molecules. nih.govnih.gov The ability to synthesize specific stereoisomers of pyridine-containing amino acids is crucial for creating compounds with desired therapeutic effects and high potency. researchgate.netacs.org
Structure
3D Structure
Properties
IUPAC Name |
methyl (3S)-3-amino-3-pyridin-3-ylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)5-8(10)7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXGVJAVPWMYRQ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CN=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CN=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 3s 3 Amino 3 Pyridin 3 Yl Propanoate and Its Analogues
Enantioselective Synthesis Approaches
The controlled introduction of a stereocenter at the β-position of the amino ester is the primary challenge in the synthesis of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate. Various enantioselective methods have been developed to address this, broadly categorized into catalytic and stoichiometric approaches.
Asymmetric Catalysis in Stereoselective C-C Bond Formation
Asymmetric catalysis offers an efficient and atom-economical route to chiral β-amino esters. The Mannich reaction, which involves the addition of an enolate or its equivalent to an imine, is a powerful tool for the stereoselective formation of the crucial C-C bond. nih.govorgsyn.org Chiral catalysts, including metal complexes and organocatalysts, have been successfully employed to control the stereochemical outcome of this reaction. nih.govacs.org
For the synthesis of β-aryl-β-amino acids, thiourea-based organocatalysts have demonstrated high efficiency in promoting the enantioselective addition of silyl (B83357) ketene (B1206846) acetals to N-Boc protected aldimines. acs.org This methodology has shown broad scope for various aryl and heteroaromatic imines, achieving high yields and enantioselectivities. acs.org The catalyst is believed to activate the imine through hydrogen bonding, facilitating a highly stereoselective C-C bond formation. acs.org
Table 1: Asymmetric Mannich Reaction for the Synthesis of β-Amino Esters
| Catalyst | Substrates | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Chiral Thiourea | Silyl ketene acetal (B89532), N-Boc-benzaldimine | up to 98 | up to 98 | acs.org |
| Quinidine-derived thiourea | 3-Indolinone-2-carboxylate, N-Boc-benzaldimine | 60 | 10 | nih.gov |
| (R,R)-cyclohexyldiamine-derived thiourea | 3-Indolinone-2-carboxylates, N-Boc-benzaldimines | Good | up to 99 | nih.gov |
Chiral Auxiliary-Mediated Strategies (e.g., Davies' Chiral Auxiliary, Schöllkopf's Auxiliary)
Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed and can often be recovered. wikipedia.org
Davies' Chiral Auxiliary: The iron chiral auxiliary, [(η⁵-C₅H₅)Fe(CO)(PPh₃)], developed by Stephen G. Davies, has been effectively used in the synthesis of various chiral compounds. iupac.orgemory.edu For the synthesis of β-amino esters, this methodology often involves the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester bearing the iron auxiliary. This approach allows for the highly diastereoselective formation of the β-amino ester. ox.ac.uk
Schöllkopf's Auxiliary: The Schöllkopf bis-lactim ether method is a well-established strategy for the asymmetric synthesis of α-amino acids, which can be adapted for β-amino acid synthesis. wikipedia.orgchemtube3d.comdrugfuture.comwikipedia.org This method utilizes a chiral auxiliary derived from the dipeptide of glycine (B1666218) and valine. wikipedia.org The bis-lactim ether is deprotonated and then alkylated with high diastereoselectivity, with the bulky isopropyl group of the valine auxiliary directing the approach of the electrophile. wikipedia.org Subsequent hydrolysis yields the desired amino acid ester with high enantiomeric excess. wikipedia.org
Table 2: Chiral Auxiliary-Mediated Synthesis of Amino Acids
| Auxiliary | Key Reaction | Stereoselectivity | Key Features | Reference |
|---|---|---|---|---|
| Davies' Iron Auxiliary | Conjugate addition of lithium amides | High diastereoselectivity | Predictable stereochemical outcome | iupac.orgox.ac.uk |
| Schöllkopf's Bis-lactim Ether | Diastereoselective alkylation | >95% de | Versatile for various amino acids | wikipedia.orgdrugfuture.com |
Chemoenzymatic Synthetic Routes for Stereoselective Access and Kinetic Resolution
Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis. Dynamic kinetic resolution (DKR) is a particularly powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. acs.org This process involves the combination of an enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. acs.orgrsc.orgepfl.ch
For the synthesis of enantiopure β-amino esters, DKR has been successfully applied using a combination of a lipase (B570770) for the kinetic resolution and a heterogeneous palladium catalyst for the racemization of the starting β-amino ester. rsc.orgepfl.chacs.org Lipases, such as Candida antarctica lipase A (CalA) and Candida antarctica lipase B (CAL-B), have been shown to be effective in the enantioselective acylation of β-amino esters. acs.orgrsc.orgacs.org
Table 3: Chemoenzymatic Dynamic Kinetic Resolution of β-Amino Esters
| Enzyme | Racemization Catalyst | Substrate Scope | Enantioselectivity (ee %) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase A (CalA) | Heterogeneous Palladium | β-phenylalanine ester | Excellent | Excellent | rsc.orgepfl.ch |
| Novozyme-435 (CAL-B) | Pd on AlO(OH) | Benzylic primary amines | Excellent | High | acs.org |
| Amano Lipase PS-C1 | Pd⁰-AmP-MCF | 1-phenylethylamine | Excellent | High | acs.org |
Multicomponent Reaction Protocols for β-Amino Ester Synthesis
Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more starting materials in a single synthetic operation. nih.govacsgcipr.org For the synthesis of pyridine-containing compounds, several MCRs are well-established, such as the Hantzsch pyridine (B92270) synthesis. acsgcipr.org While not directly yielding β-amino esters in its classical form, modifications and related MCRs can provide access to highly substituted pyridines that could be further elaborated to the target compound. nih.govacsgcipr.org For instance, a three-component reaction of an aldehyde, malononitrile, and a thiophenol can be used to synthesize 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles, which are versatile intermediates. nih.gov
Protecting Group Chemistry in Amino Ester Synthesis
The synthesis of β-amino esters often requires the use of protecting groups for the amino and carboxyl functionalities to prevent unwanted side reactions. ug.edu.plcreative-peptides.comwikipedia.org The choice of protecting groups is crucial and depends on the specific reaction conditions of the synthetic route.
For the amino group, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly used. nih.govacs.org The Boc group is typically removed under acidic conditions, while the Cbz group is removed by hydrogenolysis. wikipedia.org The fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, is another important protecting group, particularly in peptide synthesis. creative-peptides.comnih.gov
The carboxyl group is often protected as a simple alkyl ester, such as a methyl or ethyl ester. mdpi.com These can be hydrolyzed under basic or acidic conditions. For more sensitive substrates, other ester protecting groups that can be removed under milder conditions may be employed. creative-peptides.com The compatibility of the protecting groups with the various reagents and catalysts used in the synthetic sequence is a key consideration. ug.edu.pl
Photoredox Catalysis and Radical Conjugate Addition in Pyridine-Amino Acid Synthesis
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the generation of radical intermediates under mild conditions using visible light. nih.govchemrxiv.orgprinceton.edursc.org This methodology has been successfully applied to the synthesis of unnatural amino acids, including those containing heteroaromatic rings like pyridine. rsc.org
A robust method for the preparation of β-heteroaryl α-amino acid derivatives involves the photoredox-catalyzed radical conjugate addition to dehydroalanine (B155165) derivatives. rsc.org In this process, a halogenated pyridine can be activated by a photoredox catalyst to generate a pyridyl radical, which then adds to the dehydroalanine to form the desired product. rsc.org This approach offers a direct and scalable route to a wide range of pyridine-containing amino acids. rsc.org Lewis acids can also be used in conjunction with photoredox catalysis to promote and control the stereoselectivity of radical conjugate additions. acs.orgnih.govacs.org
Table 4: Photoredox-Catalyzed Synthesis of β-Heteroaryl α-Amino Acid Derivatives
| Photocatalyst | Substrates | Key Reaction | Product Yield (%) | Reference |
|---|---|---|---|---|
| Ir(ppy)₂(dtbbpy)·PF₆ | Halogenated pyridine, Dehydroalanine | Radical Conjugate Addition | 64-77 | rsc.org |
| Chiral Lewis Acid / Photoredox Catalyst | α-Amino radicals, Michael acceptors | Enantioselective Radical Addition | Moderate to good | acs.org |
Triflate Ester-Mediated Stereoselective Substitutions
The activation of hydroxyl groups through their conversion to triflate esters represents a powerful strategy in organic synthesis, rendering them excellent leaving groups for nucleophilic substitution reactions. This methodology is particularly valuable in stereoselective synthesis, where the control of chirality is paramount. In the context of β-amino acid synthesis, the stereoselective displacement of a triflate group from a chiral β-hydroxy ester precursor offers a robust pathway to establish the desired stereochemistry at the C3 position. While direct literature on the triflate ester-mediated synthesis of this compound is not extensively detailed, the principles can be inferred from analogous syntheses of chiral β-amino esters and related structures such as β-lactams.
The general approach involves the preparation of a chiral β-hydroxy propanoate precursor, which can be synthesized through various asymmetric reactions, including aldol (B89426) additions. The stereochemistry of the hydroxyl group is then inverted through a nucleophilic substitution reaction with a nitrogen nucleophile, proceeding via an SN2 mechanism. The conversion of the hydroxyl group to a triflate is a key step in this process, as it provides a highly reactive electrophile that is susceptible to displacement with inversion of configuration.
Metal triflates, such as indium(III) triflate and zinc(II) triflate, have also been employed as catalysts in stereoselective reactions that lead to the formation of β-lactams, which are cyclic analogs of β-amino acids. nih.gov In these reactions, the metal triflate can act as a Lewis acid to activate an imine component towards nucleophilic attack by a ketene or an enolate, thereby controlling the diastereoselectivity and enantioselectivity of the cycloaddition. nih.gov The high stereocontrol achieved in these systems underscores the utility of triflates in facilitating stereoselective bond formations.
For the synthesis of analogues of this compound, a hypothetical synthetic sequence could involve the asymmetric reduction of a β-keto ester to afford a chiral β-hydroxy ester. Subsequent treatment with triflic anhydride (B1165640) in the presence of a non-nucleophilic base would yield the corresponding β-triflate ester. The stereoselective displacement of the triflate group with a suitable nitrogen nucleophile, such as ammonia (B1221849) or a protected amine equivalent, would then furnish the desired β-amino ester with inversion of stereochemistry. The choice of nucleophile and reaction conditions is critical to ensure high yields and stereoselectivity.
The following table summarizes representative results from studies on stereoselective syntheses of β-lactams using metal triflates, which serve as illustrative examples of the stereocontrol achievable with triflate-based methodologies.
| Catalyst (mol%) | Imine | Ketenophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| In(OTf)₃ (10) | N-Aryl | Silyl Glycinate | 9:1 - 60:1 | 96-98% | High |
| Zn(OTf)₂ (10) | N-Aryl | Silyl Glycinate | 9:1 - 60:1 | 96-98% | High |
| Sc(OTf)₃ (10) | N-Aryl | Silyl Glycinate | 9:1 - 60:1 | 96-98% | High |
| Al(OTf)₃ (10) | N-Aryl | Silyl Glycinate | 9:1 - 60:1 | 96-98% | High |
Elucidation of Stereochemical Integrity and Absolute Configuration of Methyl 3s 3 Amino 3 Pyridin 3 Yl Propanoate
Advanced Spectroscopic Methodologies for Structural Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D Techniques)
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum of Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate would exhibit characteristic signals for each proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methine proton (CH) at the chiral center, being adjacent to both the amino group and the pyridine ring, would likely appear as a multiplet. The methylene (B1212753) protons (CH₂) adjacent to the ester group would also show a distinct multiplet, and the methyl protons (CH₃) of the ester group would present as a singlet. The amino (NH₂) protons might appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the ester group would be found at the downfield end of the spectrum (around 170 ppm). The carbons of the pyridine ring would resonate in the aromatic region (approximately 120-150 ppm). The methoxy (B1213986) carbon of the ester, the chiral methine carbon, and the methylene carbon would each have characteristic chemical shifts.
2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, helping to piece together the spin systems within the molecule. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H2 | ~8.5 (dd) | ~150 |
| Pyridine-H4 | ~7.8 (dt) | ~135 |
| Pyridine-H5 | ~7.3 (ddd) | ~123 |
| Pyridine-H6 | ~8.6 (dd) | ~148 |
| CH (chiral center) | ~4.5 (t) | ~50 |
| CH₂ | ~2.8 (d) | ~40 |
| OCH₃ | ~3.7 (s) | ~52 |
| C=O | - | ~172 |
| NH₂ | ~2.0 (br s) | - |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of particular bonds.
For this compound, the IR spectrum would display several key absorption bands. A strong, sharp peak around 1735 cm⁻¹ is indicative of the C=O stretch of the ester group. The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic pyridine ring and the aliphatic chain would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-N stretching vibration would likely be found in the 1000-1250 cm⁻¹ region. The characteristic C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3300-3500 |
| Ester (C=O) | Stretch | ~1735 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Pyridine Ring (C=C, C=N) | Stretch | 1400-1600 |
| Ester (C-O) | Stretch | 1000-1300 |
| Amine (C-N) | Stretch | 1000-1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and information about its structure through the analysis of its fragmentation pattern.
For this compound, a high-resolution mass spectrum (HRMS) would confirm its elemental composition by providing a highly accurate molecular weight. In the mass spectrum, the molecular ion peak [M]⁺ would be observed. The fragmentation of this ion would lead to several characteristic fragment ions. Common fragmentation pathways for β-amino esters include the loss of the methoxy group (-OCH₃) from the ester, or the loss of the entire carbomethoxy group (-COOCH₃). Cleavage of the bond between the chiral center and the pyridine ring could also occur, leading to a pyridinyl-containing fragment. The fragmentation pattern provides a fingerprint that helps to confirm the proposed structure.
Chiral Separation Techniques for Enantiomeric Excess (ee) Determination
The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Chiral separation techniques are essential for determining the ee of a sample of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.
The CSP is typically composed of a chiral molecule that is immobilized on a solid support, such as silica (B1680970) gel. When a solution containing a racemic or enantioenriched mixture of this compound is passed through the column, the two enantiomers form transient diastereomeric complexes with the chiral selector of the CSP. Due to the different spatial arrangements of these complexes, they have different binding energies, leading to different retention times on the column.
The choice of the CSP and the mobile phase is crucial for achieving good separation. For β-amino esters, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are often effective. The mobile phase typically consists of a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol). By carefully optimizing the mobile phase composition and other chromatographic parameters such as flow rate and temperature, a baseline separation of the two enantiomers can be achieved. The enantiomeric excess can then be calculated from the relative areas of the two peaks in the chromatogram.
via Gas Chromatography (GC) with Chiral Columns
Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) is a powerful analytical technique for the separation of enantiomers, making it a crucial tool for assessing the stereochemical integrity and confirming the absolute configuration of chiral molecules like this compound. This method relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the GC column, leading to different retention times for the (S) and (R)-enantiomers.
Principles of Chiral GC Separation
The separation of enantiomers on a chiral stationary phase is a result of the formation of transient, diastereomeric complexes between the chiral analyte and the CSP. For a compound like this compound, which contains a stereocenter at the C3 position, the (S)-enantiomer and its corresponding (R)-enantiomer will interact with the CSP with slightly different binding energies. This difference in interaction strength causes one enantiomer to be retained longer on the column than the other, resulting in two distinct peaks in the chromatogram.
The successful separation is dependent on several factors, including the choice of the chiral stationary phase, the volatility of the analyte, and the chromatographic conditions (e.g., temperature program, carrier gas flow rate). For amino esters, derivatization is often required to increase their volatility for GC analysis. wiley.com Common derivatization techniques involve acylation of the amino group. researchgate.net
Application to this compound
While specific experimental data for the chiral GC separation of this compound is not extensively detailed in publicly available literature, the methodology can be outlined based on the analysis of analogous chiral β-amino esters and other amino acid derivatives. nih.govresearchgate.net The primary goal is to develop a method capable of baseline-separating the (S)-enantiomer from the (R)-enantiomer.
Methodology Outline:
Sample Preparation and Derivatization: To enhance volatility, the amino group of the compound may be derivatized, for example, through N-acylation using an agent like trifluoroacetic anhydride (B1165640) (TFAA). nih.gov
Selection of Chiral Column: Cyclodextrin-based CSPs, such as those permethylated β-cyclodextrin phases, are commonly effective for separating enantiomers of amino acid derivatives and similar structures. mdpi.com Another option includes columns with chiral selectors based on amino acid derivatives, such as Chirasil-L-Val. nih.gov
Instrumentation and Analysis: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. The analysis involves injecting a solution of the (derivatized) compound onto the chiral column and running a specific temperature program to facilitate separation.
Data Analysis: The enantiomeric excess (e.e.) is determined by integrating the peak areas of the two enantiomers. The absolute configuration is confirmed by comparing the retention time of the main peak with that of an authenticated reference standard of the (S)- or (R)-enantiomer.
Illustrative Research Findings
To demonstrate the application of this technique, the following data table illustrates a hypothetical, yet typical, set of results for the chiral GC analysis of a derivatized sample of Methyl 3-amino-3-(pyridin-3-yl)propanoate. This example is based on established methodologies for similar chiral compounds. mdpi.com
Table 1: Illustrative Chiral GC Parameters and Results
| Parameter | Value |
|---|---|
| GC System | Agilent 6890 Series GC or equivalent |
| Column | HP-Chiral (20% Permethylated β-cyclodextrin) |
| 30 m x 0.25 mm ID x 0.25 µm film thickness | |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 270 °C |
| Oven Program | 140 °C (hold 20 min), then 4 °C/min to 220 °C |
| Analyte | N-TFA-Methyl 3-amino-3-(pyridin-3-yl)propanoate |
| Retention Time (t_R) - Minor Peak (R-enantiomer) | 68.5 min |
| Retention Time (t_R) - Major Peak (S-enantiomer) | 70.2 min |
| Enantiomeric Excess (e.e.) | >99% |
| Resolution (R_s) | 2.1 |
In this illustrative analysis, the chromatogram would show a small peak corresponding to the undesired (R)-enantiomer and a significantly larger peak for the desired (S)-enantiomer. The clear separation (Resolution > 1.5) between the peaks allows for accurate quantification. By confirming that the major peak's retention time matches that of a pure this compound standard, the stereochemical integrity and absolute configuration of the synthesized batch are unequivocally verified.
Chemical Transformations and Derivatization of Methyl 3s 3 Amino 3 Pyridin 3 Yl Propanoate
Reactivity of the Amino Moiety
The primary amino group in Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate is a key site for nucleophilic attack, allowing for the formation of a wide range of derivatives through reactions such as amidation, alkylation, and acylation. Furthermore, its bifunctional nature, in conjunction with the ester group, provides a pathway for the synthesis of various heterocyclic systems.
Amidation and Peptide Coupling Reactions
The primary amino group of this compound can readily undergo amidation reactions with carboxylic acids or their activated derivatives to form the corresponding N-acyl compounds. This transformation is fundamental in peptide synthesis, where the amino ester can act as the N-terminal component of a dipeptide.
To facilitate the formation of the amide bond, the carboxylic acid partner is typically activated. Common strategies involve the use of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. These reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.
Table 1: Common Peptide Coupling Reagents
| Reagent Class | Example Reagent | Activating Species Generated |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | O-acylisourea |
| Phosphonium Salts | PyBOP | Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium ester |
| Uronium/Aminium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium ester |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium ester |
The general mechanism for peptide coupling involves the activation of a Boc-protected amino acid (Boc-AA-OH) with a coupling reagent, followed by nucleophilic attack from the amino group of this compound. A common procedure involves stirring the Boc-protected amino acid with a coupling reagent like TBTU and an additive such as HOBt, followed by the addition of the amino ester and a base like DIPEA. nih.gov The reaction progress is typically monitored by thin-layer chromatography.
In a related synthetic example, the hydrochloride salt of an amine was successfully coupled with a carboxylic acid using propylphosphonic acid anhydride (B1165640) (T3P) in the presence of pyridine (B92270), yielding the desired amide product. acs.orgacs.org This highlights a practical approach to forming peptide bonds involving amino ester hydrochlorides.
N-Alkylation and Acylation Strategies
The nucleophilic nature of the primary amino group also allows for the introduction of alkyl and acyl substituents. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and physical characteristics.
N-Alkylation: The introduction of one or more alkyl groups onto the nitrogen atom can be achieved through various methods. A common approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, followed by reduction. Alternatively, direct N-alkylation can be performed using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. N-methylation is a particularly common modification that can enhance the pharmacokinetic properties of peptide-based molecules. nih.gov
N-Acylation: The amino group can be readily acylated using acid chlorides or acid anhydrides under basic conditions, often following the principles of the Schotten-Baumann reaction. For instance, N-acylation of amino acids can be effectively carried out using palmitoyl (B13399708) chloride in the presence of a base. nih.gov This straightforward reaction provides a reliable method for introducing a wide variety of acyl groups. A general procedure for N-acetylation would involve treating this compound with acetyl chloride or acetic anhydride in the presence of a suitable base to neutralize the generated acid.
Formation of Heterocyclic Scaffolds Utilizing the Amino Group
The presence of both an amino and an ester functionality in this compound makes it a valuable precursor for the synthesis of various heterocyclic structures. These reactions often involve condensation with a bifunctional reagent, where the amino group acts as a nucleophile to form one or more new bonds, leading to a cyclic product.
One important class of heterocycles that can be synthesized from β-amino esters are dihydropyrimidones, through a Biginelli-type reaction. The classical Biginelli reaction involves the one-pot condensation of a β-ketoester, an aldehyde, and urea (B33335) or thiourea. nih.gov In a modified approach, a β-amino ester can react with a 1,3-dicarbonyl compound. For example, the reaction of an amine with a 1,3-dicarbonyl compound and an α-bromoacetaldehyde acetal (B89532) can lead to the formation of substituted pyrroles. nih.gov
Furthermore, the amino group can participate in condensation reactions with other carbonyl-containing compounds to form a variety of heterocyclic systems. For example, the reaction of amines with isatoic anhydride can lead to the formation of quinazolinone derivatives. nih.govresearchgate.net The specific heterocyclic scaffold formed depends on the nature of the reaction partner and the reaction conditions employed. For instance, the reaction with diketones can lead to the formation of diazepine (B8756704) rings.
Transformations of the Ester Functionality
The methyl ester group of this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups, most notably a carboxylic acid through hydrolysis or other esters via transesterification.
Hydrolysis to the Corresponding Carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid, (3S)-3-amino-3-(pyridin-3-yl)propanoic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base, although base-catalyzed hydrolysis (saponification) is more common due to its irreversible nature.
A widely used method for the saponification of methyl esters in the context of amino acid and peptide chemistry is the use of lithium hydroxide (B78521) (LiOH) in a mixture of water and an organic solvent such as methanol (B129727) or tetrahydrofuran (B95107). nih.govresearchgate.netsciforum.net The reaction is typically carried out at room temperature and results in the formation of the lithium carboxylate salt. Subsequent acidification with a suitable acid, such as hydrochloric acid, protonates the carboxylate to yield the free carboxylic acid.
The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion and forming the carboxylic acid, which is then deprotonated by the basic conditions to form the carboxylate salt.
Table 2: Conditions for Ester Hydrolysis
| Reagent | Solvent | Temperature | Product |
| Lithium Hydroxide (aq) | Methanol/Dioxane or THF | Room Temperature | (3S)-3-amino-3-(pyridin-3-yl)propanoic acid |
| Sodium Hydroxide (aq) | Methanol | Room Temperature | (3S)-3-amino-3-(pyridin-3-yl)propanoic acid |
| Hydrochloric Acid (aq) | Water | Reflux | (3S)-3-amino-3-(pyridin-3-yl)propanoic acid hydrochloride |
It is important to note that under certain conditions, intramolecular reactions can compete with hydrolysis. For instance, the base-catalyzed hydrolysis of some amino esters can be accompanied by lactamization, although this is more prevalent in γ- and δ-amino esters. rsc.org
Transesterification Processes
Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base, or can be mediated by enzymes. For this compound, this would involve reacting it with a different alcohol (e.g., ethanol (B145695) or benzyl (B1604629) alcohol) to form the corresponding ethyl or benzyl ester.
The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the new alcohol or to remove one of the products (e.g., methanol) from the reaction mixture.
In recent years, enzymatic transesterification using lipases has gained significant attention as a green and highly selective method. mdpi.comnih.govnih.govmdpi.comresearchgate.netresearchgate.net Lipases can catalyze the transesterification of amino acid esters in organic solvents. mdpi.com For example, lipase (B570770) TL IM from Thermomyces lanuginosus has been used to catalyze the synthesis of β-amino acid esters. mdpi.com This enzymatic approach offers the advantages of mild reaction conditions and high stereoselectivity, which is particularly important when dealing with chiral molecules like this compound. The choice of enzyme and reaction conditions, such as the solvent and temperature, are crucial for achieving high yields and selectivity. mdpi.com
Reduction to the Corresponding Alcohol
The methyl ester functional group of this compound can be chemically reduced to yield the corresponding primary alcohol, (3S)-3-amino-3-(pyridin-3-yl)propan-1-ol. This transformation is a fundamental reaction in organic synthesis, converting an ester into an alcohol functional group.
The reduction of esters requires a potent reducing agent due to the relative stability of the ester carbonyl group. Lithium aluminium hydride (LiAlH₄) is a powerful hydride donor and is highly effective for this purpose. chemistrysteps.comdocbrown.info In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is typically not reactive enough to reduce esters under standard conditions, though it is effective for reducing aldehydes and ketones. docbrown.infoyoutube.com
The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester. youtube.com This forms a tetrahedral intermediate which then collapses, eliminating a methoxide leaving group to form an aldehyde intermediate. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, ultimately yielding the primary alcohol after an aqueous workup. chemistrysteps.com Due to the high reactivity of LiAlH₄, particularly its violent reaction with protic solvents like water or ethanol, the reduction must be carried out in a dry, inert solvent such as diethyl ether or tetrahydrofuran (THF). docbrown.infoyoutube.com
Reactant : this compound
Reagent : Lithium Aluminium Hydride (LiAlH₄)
Solvent : Anhydrous diethyl ether or THF
Product : (3S)-3-amino-3-(pyridin-3-yl)propan-1-ol
Functionalization of the Pyridine Ring
The pyridine ring of this compound is a key site for structural modification, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org To utilize these reactions on this compound, a necessary prerequisite is the halogenation of the pyridine ring, typically introducing a bromine or iodine atom. This halogenated derivative then serves as an electrophilic partner in coupling reactions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester. nih.govorganic-chemistry.org A hypothetical halogenated derivative, such as Methyl (3S)-3-amino-3-(5-bromopyridin-3-yl)propanoate, could be coupled with various aryl- or heteroarylboronic acids to introduce new aromatic systems. mdpi.com These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper complexes, would allow for the introduction of alkyne moieties onto a halogenated version of the parent compound. researchgate.net The reactivity of the halide partner is a key factor, with iodides being more reactive than bromides. wikipedia.org
Below are representative conditions for these cross-coupling reactions based on studies of similar 3-aminopyridine (B143674) systems.
| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst System | Base | Solvent |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/Water |
| Sonogashira | Aryl/Heteroaryl Iodide or Bromide | Terminal Alkyne | Pd Catalyst (e.g., PdCl₂(PPh₃)₂) + CuI (co-catalyst) | Amine Base (e.g., Et₃N) | THF or DMF |
The nitrogen atom of the pyridine ring in this compound is nucleophilic and can be oxidized to form the corresponding pyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions and can also modulate its biological activity.
The N-oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide (H₂O₂) with an acid like acetic acid. bme.huarkat-usa.org The reaction involves the electrophilic transfer of an oxygen atom from the oxidant to the pyridine nitrogen. Studies on various 3-substituted pyridines have shown that N-oxidation can proceed in high yields. arkat-usa.org The resulting product would be named Methyl (3S)-3-amino-3-(1-oxido-pyridin-1-ium-3-yl)propanoate.
| Oxidizing Agent | Typical Solvent | Reaction Conditions |
|---|---|---|
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) or Chloroform | Room temperature |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Acetic Acid | Elevated temperature (e.g., 70-80 °C) |
Regioselective and Stereoselective Functionalization Strategies
Advanced synthetic strategies can be employed to control the site (regioselectivity) and three-dimensional orientation (stereoselectivity) of new functional groups introduced to the molecule.
Regioselectivity: The functionalization of the pyridine ring is governed by the electronic and steric influences of the existing substituents. The amino group at the 3-position is an activating, ortho, para-directing group for electrophilic aromatic substitution, which would favor reactions at the 2, 4, and 6 positions. Conversely, the inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, also at the 2, 4, and 6 positions. This dual reactivity can be exploited to achieve regioselective functionalization. For instance, directed ortho-metalation strategies, where a substituent directs a strong base to deprotonate an adjacent position, can provide a route to selectively functionalize the C2 or C4 position. rsc.org
Stereoselectivity: The molecule possesses a pre-existing stereocenter at the C3 position of the propanoate chain in the (S)-configuration. This chiral center is a critical element in any stereoselective functionalization strategy. Any chemical transformation that does not involve breaking bonds at this stereocenter will proceed with retention of configuration. For reactions that create new stereocenters, the existing (S)-center can exert a directing influence, favoring the formation of one diastereomer over the other. This principle of diastereoselection is fundamental to building complex molecules with precise three-dimensional structures. For example, any addition reaction to a functional group on the propanoate side chain would likely proceed with a diastereomeric preference due to the steric and electronic influence of the adjacent chiral center.
Computational and Theoretical Investigations of Methyl 3s 3 Amino 3 Pyridin 3 Yl Propanoate
Conformational Analysis and Energy Landscape Mapping
The first step in understanding the behavior of a flexible molecule like Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate is to explore its conformational space. Conformational analysis identifies the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them.
A common technique for this is a relaxed Potential Energy Surface (PES) scan. q-chem.comscispace.com In this method, key dihedral angles—such as those around the C-C and C-N bonds of the propanoate backbone—are systematically rotated. q-chem.comrogue-scholar.org For each incremental rotation, the energy of the molecule is minimized with respect to all other geometric parameters. q-chem.com This process maps out the potential energy surface, revealing low-energy valleys that correspond to stable conformers and high-energy peaks that represent the transition states between them. scispace.com For molecules with multiple rotatable bonds, this can create a complex, multidimensional energy landscape. chemrxiv.org
The resulting energy landscape is crucial for understanding the molecule's flexibility and its predominant shapes in different environments. mdpi.com The global minimum on the PES represents the most stable conformer, while other local minima indicate other accessible, higher-energy conformations. scispace.com The energy differences between these conformers and the barriers to their interconversion determine their relative populations at a given temperature. Algorithms can then be used to generate a representative collection of these low-energy conformations for further study. nih.gov For analogous amino acid derivatives, studies have shown that even small changes, like the addition of a single methyl group, can lead to remarkable conformational shifts. researchgate.net
Table 1: Illustrative Data from a Potential Energy Surface (PES) Scan This table illustrates the type of data generated from a PES scan for a selected dihedral angle. The values are hypothetical and for demonstration purposes.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Status |
|---|---|---|
| 0 | 5.2 | Transition State |
| 60 | 0.8 | Local Minimum (Gauche) |
| 120 | 4.5 | Transition State |
| 180 | 0.0 | Global Minimum (Anti) |
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of the molecule's most stable conformer. dergipark.org.trresearchgate.net These calculations provide fundamental insights into the molecule's reactivity, stability, and spectroscopic characteristics.
Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in quantum chemistry. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. dntb.gov.ua The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. mdpi.com A small energy gap suggests that a molecule is more reactive and has higher polarizability. materialsciencejournal.org For pyridine-containing compounds, DFT methods like B3LYP with basis sets such as 6-311G(d,p) are commonly used to calculate these orbital energies. dergipark.org.trdntb.gov.ua From the HOMO and LUMO energies, various chemical reactivity descriptors can be derived, including electronegativity, chemical hardness, softness, and the global electrophilicity index. mdpi.commaterialsciencejournal.org
Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface using a color scale. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For a molecule like this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group, and positive potential near the amino group's hydrogen atoms.
Table 2: Example of Calculated Electronic Properties This table shows representative electronic property data that would be obtained from DFT calculations. Values are illustrative and based on similar organic molecules.
| Property | Illustrative Value | Method |
|---|---|---|
| EHOMO | -6.5 eV | DFT/B3LYP/6-311G(d,p) |
| ELUMO | -1.2 eV | DFT/B3LYP/6-311G(d,p) |
| Energy Gap (ΔE) | 5.3 eV | DFT/B3LYP/6-311G(d,p) |
| Dipole Moment | 2.5 Debye | DFT/B3LYP/6-311G(d,p) |
Prediction and Correlation of Spectroscopic Parameters with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. researchgate.net DFT calculations are widely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov
Vibrational Spectroscopy (IR/Raman) Theoretical vibrational frequencies can be calculated using DFT methods. materialsciencejournal.org These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. arxiv.org Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. arxiv.org By comparing the scaled theoretical wavenumbers with experimental IR and Raman spectra, each vibrational mode can be assigned to specific molecular motions, such as N-H stretching, C=O stretching, or pyridine ring vibrations. materialsciencejournal.org This detailed assignment helps to confirm the molecular structure. materialsciencejournal.org
NMR Spectroscopy The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating the NMR chemical shifts (¹³C and ¹H) of organic molecules. researchgate.net The calculated chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS). Comparing the computed NMR spectra with experimental data serves as a stringent test of the accuracy of the calculated molecular geometry and electronic structure. mdpi.comzenodo.org This correlation is crucial for confirming the stereochemistry and conformational preferences of the molecule in solution. mdpi.com
Molecular Dynamics Simulations for Structural Insights (non-biological interaction focus)
While quantum mechanics provides a detailed electronic picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, using force fields to describe the interactions between atoms. nih.gov For small organic molecules, MD simulations can reveal information about their behavior in different environments, such as in various solvents or in a condensed phase, without a biological target. rsc.orgresearchgate.net
These simulations can be used to study the molecule's conformational dynamics, showing how it transitions between different stable shapes and how its structure is influenced by the surrounding solvent molecules. rsc.org All-atom MD simulations can provide unprecedented detail about how a small organic molecule interacts with its environment, influencing properties like mobility and the structure of the surrounding solvent. rsc.org By analyzing the simulation trajectory, one can calculate properties like the root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions to understand solvation shells. youtube.com This approach is particularly useful for exploring early aggregation phenomena or predicting physical properties like solubility. researchgate.netacs.org
Reaction Mechanism Studies Related to its Synthesis or Derivatization
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to probe experimentally.
Synthesis Mechanisms The synthesis of β-amino esters like this compound often involves reactions like the aza-Michael addition. organic-chemistry.org DFT calculations can be used to model the entire reaction coordinate for such syntheses. nih.gov This involves locating the structures of reactants, products, any intermediates, and, most importantly, the transition states that connect them. nih.gov By calculating the energies of these species, a detailed energy profile for the reaction can be constructed, allowing researchers to identify the rate-determining step and understand the role of catalysts. nih.gov For example, a computational study on the aminolysis of a β-hydroxy-α,β-unsaturated ester investigated three possible pathways, concluding that a stepwise route via an α-oxo ketene (B1206846) intermediate was the most favorable. nih.gov
Derivatization Reactions Similarly, the mechanisms for derivatizing the molecule, for instance, by modifying the amino or ester groups, can be studied. acs.orgacs.org Computational analysis can predict the most likely sites for chemical modification based on the molecule's electronic structure (e.g., from MEP analysis) and can model the reaction pathways for these modifications. This predictive capability can guide the design of new derivatives with desired properties and help optimize reaction conditions. acs.org
Strategic Applications of Methyl 3s 3 Amino 3 Pyridin 3 Yl Propanoate in Complex Molecule Synthesis
Utilization as a Chiral Building Block in Peptidomimetics and Oligopeptide Synthesis
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. nih.gov Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate, as a β-amino acid, is particularly useful in this regard. When integrated into a peptide backbone, it extends the distance between side chains, inducing unique secondary structures like helices and turns that are inaccessible to their α-amino acid counterparts.
The presence of the β-amino group results in the formation of a more flexible backbone and, crucially, imparts resistance to degradation by common proteases and peptidases, which are highly specific for α-peptide bonds. This enhanced stability is a critical attribute for the development of peptide-based therapeutics. The pyridin-3-yl side chain further contributes by offering a site for hydrogen bonding and potential π-π stacking interactions, which can help to stabilize specific folded conformations and enhance binding affinity to biological targets. The synthesis of these modified peptides often employs solid-phase peptide synthesis (SPPS) techniques, where the chiral building block is sequentially coupled to a growing peptide chain. nih.gov
| Property | Natural α-Peptides | Peptidomimetics with β-Amino Acids |
|---|---|---|
| Backbone Structure | -CO-CH(R)-NH- | -CO-CH₂-CH(R)-NH- |
| Proteolytic Stability | Low (Susceptible to proteases) | High (Resistant to proteases) nih.gov |
| Conformational Diversity | Well-defined (α-helices, β-sheets) | Unique folding patterns (e.g., 12-, 14-helices) nih.gov |
| Source | Proteinogenic | Synthetic researchgate.net |
Role in the Development of Chiral Ligands and Organocatalysts
Asymmetric catalysis relies on the transfer of chirality from a catalyst to a substrate, and the design of effective chiral ligands is paramount to this process. nih.gov this compound is an attractive scaffold for the synthesis of novel chiral ligands due to its possession of multiple coordination sites. The primary amine, the nitrogen atom of the pyridine (B92270) ring, and the carbonyl oxygen of the ester can act as Lewis basic sites to chelate a metal center.
By modifying the amino and ester functionalities, a variety of bidentate and tridentate ligands can be synthesized. For example, acylation of the amine with a diphenylphosphino-functionalized carboxylic acid would yield a P,N-ligand, a class of ligands highly successful in asymmetric catalysis. nih.gov The fixed (S)-stereochemistry at the C3 position ensures that the ligand environment around the metal is chiral, which can direct the stereochemical outcome of reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. mdpi.com The modular nature of this building block allows for systematic tuning of steric and electronic properties to optimize enantioselectivity for a specific catalytic transformation. bldpharm.com
| Ligand/Catalyst Type | Potential Reaction | Role of the Chiral Building Block |
|---|---|---|
| P,N-Ligand Complexes (e.g., with Rh, Ir, Pd) | Asymmetric Hydrogenation, Hydrosilylation | Provides a chiral scaffold to induce enantioselectivity. researchgate.net |
| N,N-Ligand Complexes (e.g., with Cu, Zn) | Asymmetric Aldol (B89426) or Mannich Reactions | Forms a rigid chiral chelate with the metal center. |
| Chiral Brønsted Base Organocatalyst | Michael Addition | The amino group acts as a basic site, with the chiral framework directing the approach of the electrophile. |
Precursor in the Synthesis of Advanced Pharmaceutical Intermediates (focus on synthetic routes, not drug activity)
Chiral intermediates are foundational to the synthesis of modern pharmaceuticals, where single-enantiomer drugs are often required. Pyridine-containing compounds are prevalent in pharmaceuticals, and chiral amino-pyridines serve as key intermediates in their synthesis. myskinrecipes.comnbinno.com this compound is a precursor for more complex heterocyclic systems. For example, it can be used in synthetic pathways to construct fused ring systems like pyridopyridazines, which are scaffolds of interest in medicinal chemistry. mdpi.comresearchgate.net
A typical synthetic route might involve initial N-protection of the amino group (e.g., with a Boc group), followed by hydrolysis of the methyl ester to the corresponding carboxylic acid. This acid can then be coupled with another molecule using standard peptide coupling reagents. Alternatively, the amine can be used as a nucleophile in condensation reactions. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a dihydropyrimidine (B8664642) ring, another common pharmacophore. The versatility of the compound allows for its use in multi-step syntheses to build molecular complexity efficiently. mdpi.com
| Step | Reaction | Reagents | Purpose |
|---|---|---|---|
| 1 | N-Acylation | Acyl chloride (e.g., chloroacetyl chloride), Base | Functionalize the amine and introduce a new reactive site. |
| 2 | Ester Hydrolysis | LiOH, H₂O/THF | Convert the ester to a carboxylic acid for subsequent coupling. |
| 3 | Amide Bond Formation | Hydrazine, Coupling agents (e.g., HATU) | Form a hydrazide intermediate. |
| 4 | Intramolecular Cyclization | Heat or acid/base catalysis | Form a new heterocyclic ring, creating a more complex scaffold. mdpi.com |
Design and Synthesis of Molecular Probes (non-clinical applications)
Molecular probes are essential tools for studying biological processes in vitro and in vivo. These molecules are designed to interact with a specific target (e.g., an enzyme or receptor) and report on its presence or activity, often through a fluorescent or radioactive signal. The scaffold of this compound is suitable for the development of such probes.
The primary amine serves as a convenient attachment point for reporter groups, such as fluorophores (e.g., fluorescein, rhodamine) or chelating agents for radiometals used in Positron Emission Tomography (PET). For instance, the compound could be elaborated into a PET tracer by incorporating a carbon-11 (B1219553) or fluorine-18 (B77423) isotope, allowing for non-invasive imaging of its biological targets. nih.gov The pyridine ring itself can be part of a sensor system; its fluorescence is often sensitive to the local environment or pH. Furthermore, the inherent chirality of the molecule can be exploited to design probes that bind stereoselectively, enabling the study of chiral recognition events in biological systems.
| Probe Type | Design Strategy | Potential Application |
|---|---|---|
| Fluorescent Probe | Couple a fluorophore (e.g., Dansyl chloride) to the amino group. | In vitro imaging of cellular targets, fluorescence polarization assays. |
| PET Imaging Agent | Incorporate a positron-emitting isotope (e.g., ¹¹C or ¹⁸F) into the molecule. | In vivo imaging of receptor density or enzyme activity in preclinical research. nih.gov |
| Affinity-Based Probe | Attach a biotin (B1667282) tag to the amino group for pulldown experiments. | Identification of protein binding partners from cell lysates. |
| Photoaffinity Label | Incorporate a photoreactive group (e.g., an azido (B1232118) or diazirine moiety). | Covalently labeling a biological target upon UV irradiation to map binding sites. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate, and what yields are typically achieved?
- Methodology : A common approach involves a two-step synthesis starting with a pyridine-containing precursor. For example, hydrolysis under basic conditions (e.g., 10 N NaOH in methanol) followed by acidification (6 N HCl) achieves high yields (e.g., 91% yield in a related compound) . The reaction is monitored via HPLC (retention time: ~0.29 minutes) and confirmed by LCMS (m/z 393 [M+H]+) .
- Key Considerations : Solvent selection (e.g., ethyl acetate/hexane for crystallization) and pH control during workup are critical for purity.
Q. How is the compound characterized to confirm structural integrity and enantiomeric purity?
- Analytical Techniques :
- LCMS/HPLC : Used for initial purity assessment and molecular weight confirmation .
- NMR/HRMS : For detailed structural elucidation. A related methyl ester compound (e.g., methyl 3-(methoxyimino)-3-(pyridin-3-yl)propanoate) was characterized via NMR (δ 7.47-6.44 ppm for pyridine protons) and HRMS (m/z 198.0771 [M+H]+) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Role : Serves as a chiral building block for bioactive molecules, particularly in synthesizing protease inhibitors or kinase-targeting agents. Derivatives with halogenated aryl groups (e.g., 3-iodophenyl analogs) are explored for structure-activity relationship (SAR) studies .
- Case Study : Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, a derivative, is used in peptide mimetics due to its stability and solubility .
Advanced Research Questions
Q. How can enantiomeric purity be maintained during scale-up synthesis?
- Strategies :
- Chiral Catalysts : Use of asymmetric hydrogenation or enzymatic resolution to preserve the (3S) configuration.
- Process Optimization : Adjusting reaction temperature and solvent polarity to minimize racemization. For example, low-temperature crystallization in ethyl acetate/hexane mixtures improves enantiomeric excess .
Q. What experimental design principles maximize yield in multi-step syntheses of derivatives?
- Design Framework :
- DoE (Design of Experiments) : Vary parameters like stoichiometry, solvent polarity, and reaction time. For instance, excess methanol in hydrolysis steps improves conversion rates .
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize quenching points.
- Case Study : A two-step synthesis achieved 91% yield by optimizing NaOH concentration (10 N) and acidification pH (pH 3) .
Q. How do structural modifications (e.g., halogenation, ester group variation) impact biological activity?
- SAR Insights :
- Halogenation : Introducing iodine at the phenyl ring (e.g., 3-iodophenyl derivative) enhances binding affinity to hydrophobic enzyme pockets .
- Ester vs. Carboxylic Acid : Methyl esters improve cell permeability, while free carboxylic acids (e.g., 3-amino-3-(pyridin-3-yl)propanoic acid) are preferred for ionic interactions in active sites .
Contradictions & Limitations
- Stereochemical Stability : While reports high enantiomeric purity, other studies note racemization risks under prolonged basic conditions. Researchers must validate chiral integrity at each step .
- Yield Variability : Halogenated derivatives (e.g., 3-iodophenyl) may require lower temperatures to prevent side reactions, potentially reducing yields compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
